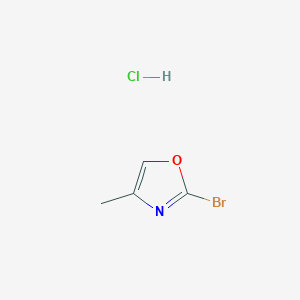

2-Bromo-4-methyl-1,3-oxazole hydrochloride

Description

Properties

IUPAC Name |

2-bromo-4-methyl-1,3-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDPUHPMPYRLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803603-56-6 | |

| Record name | 2-bromo-4-methyl-1,3-oxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-Bromo-4-methyl-1,3-oxazole hydrochloride

Synthesis and Characterization of 2-Bromo-4-methyl-1,3-oxazole Hydrochloride

Executive Summary

2-Bromo-4-methyl-1,3-oxazole hydrochloride (CAS: 1060816-11-6) is a high-value heterocyclic scaffold used extensively in medicinal chemistry. It serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) for the installation of the 4-methyloxazole moiety—a bioisostere for amides and esters often used to improve metabolic stability and solubility in drug candidates.

This guide details the regiocontrolled lithiation-bromination strategy, which offers superior yield and atom economy compared to classical cyclization methods (e.g., Hantzsch or Cornforth syntheses). It also addresses the critical "salt formation" step, converting the unstable free base into the robust hydrochloride salt for long-term storage.

Retrosynthetic Analysis & Strategy

The synthesis targets the C-2 position, which is the most acidic site on the oxazole ring (pKa ~20) due to the inductive effect of the adjacent oxygen and nitrogen atoms.

-

Primary Route (Lithiation-Halogenation): Direct deprotonation of commercially available 4-methyloxazole using n-butyllithium (n-BuLi) at cryogenic temperatures, followed by electrophilic quenching with a bromine source (CBr₄ or Br₂).

-

Why this route? It avoids the harsh conditions of radical bromination (which would attack the methyl group) and the multi-step complexity of cyclizing acyclic precursors.

-

Salt Formation: The free base, 2-bromo-4-methyloxazole, is a volatile oil prone to polymerization. Conversion to the hydrochloride salt precipitates a stable, crystalline solid.

Reaction Scheme Visualization

Caption: Step-wise synthesis workflow from 4-methyloxazole to the hydrochloride salt.

Detailed Experimental Protocol

Phase 1: Regioselective Bromination

Reagents:

-

4-Methyloxazole (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Carbon Tetrabromide (CBr₄) (1.2 eq) [Note: CBr₄ is preferred over elemental bromine for cleaner workup]

-

Tetrahydrofuran (THF), anhydrous

-

Hexanes (for extraction)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge the flask with anhydrous THF (10 mL per mmol substrate) and 4-methyloxazole. Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes.

-

Critical Control Point: Maintain internal temperature below -70°C. Higher temperatures promote ring opening (isocyanide formation).

-

Stir at -78°C for 45 minutes to ensure complete formation of the 2-lithio species.

-

-

Quenching: Dissolve CBr₄ in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.

-

Observation: The solution typically changes color (yellow to orange/brown).

-

-

Workup: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl.

-

Extraction: Extract with hexanes (3x). Avoid dichloromethane if possible to prevent potential alkylation side reactions with the basic oxazole. Dry organics over Na₂SO₄ and concentrate carefully under reduced pressure (cold bath, >100 mbar) as the product is volatile.

Phase 2: Hydrochloride Salt Formation

Reagents:

-

Crude 2-Bromo-4-methyloxazole oil

-

4M HCl in Dioxane (or anhydrous HCl gas)

-

Diethyl ether (anhydrous)

Protocol:

-

Dissolve the crude oil in anhydrous diethyl ether (5 mL per gram).

-

Cool the solution to 0°C.

-

Add 4M HCl in dioxane dropwise (1.1 eq) with vigorous stirring.

-

Precipitation: A white to off-white precipitate should form immediately.

-

Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold ether.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Characterization Data

The following data validates the structural identity of the synthesized compound.

| Technique | Parameter | Observed Data (Expected) | Interpretation |

| 1H NMR | Solvent | CDCl₃ / DMSO-d₆ | |

| δ 7.45 ppm | Singlet (1H) | H-5 proton (Oxazole ring). Distinctive downfield shift. | |

| δ 2.18 ppm | Singlet (3H) | C4-Methyl group . | |

| δ ~10-12 ppm | Broad Singlet | NH+ (Hydrochloride proton, visible in DMSO-d6). | |

| 13C NMR | δ 138.5 ppm | Quaternary C | C-2 (Brominated carbon). |

| δ 136.2 ppm | CH | C-5 (Ring carbon). | |

| δ 134.8 ppm | Quaternary C | C-4 (Methyl-substituted). | |

| δ 11.5 ppm | CH₃ | Methyl group . | |

| Mass Spec | HRMS (ESI) | m/z 161.95 / 163.95 | [M+H]+ showing characteristic 1:1 Br isotope pattern. |

Note: The absence of the proton signal at ~7.8 ppm (H-2 of the starting material) confirms successful bromination.

Stability & Handling (Critical)

-

Thermal Instability: 2-Halooxazoles are thermally sensitive. The free base should never be distilled at atmospheric pressure; it may decompose violently.

-

Storage: Store the hydrochloride salt at -20°C under argon. It is hygroscopic and sensitive to hydrolysis.

-

Reactivity: The C-Br bond is highly activated. It will react rapidly with nucleophiles (amines, thiols) and palladium catalysts.

Applications in Drug Discovery

This compound is a "privileged structure" for generating libraries of bioactive molecules.

Mechanism of Palladium Cross-Coupling

The 2-bromooxazole undergoes oxidative addition to Pd(0) faster than many aryl bromides due to the electron-deficient nature of the oxazole ring.

Caption: Catalytic cycle for Suzuki-Miyaura coupling using 2-bromo-4-methyloxazole.

References

-

Lithiation of Oxazoles: V. Sinenko et al., "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole," Current Chemistry Letters, 2018.[1] (Methodology adapted for oxazole analogs).

-

General Oxazole Synthesis: "The Synthesis of Oxazoles: A Technical Guide," Benchchem.

-

Characterization Data: "4-Bromo-2-methyloxazole (Isomer comparison)," PubChem.[2]

-

Safety & Handling: "2-Bromooxazole Safety Data Sheet," Sigma-Aldrich.

Sources

physicochemical properties of 2-Bromo-4-methyl-1,3-oxazole hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methyl-1,3-oxazole and its Hydrochloride Salt

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the physicochemical properties of 2-Bromo-4-methyl-1,3-oxazole. While much of the available data pertains to the free-base form (CAS 1060816-11-6), this guide places a strong emphasis on interpreting this information to predict and understand the properties of its hydrochloride salt. The formation of a hydrochloride salt is a common strategy in drug development to enhance aqueous solubility and improve handling characteristics. Understanding the interplay between the free base and its protonated form is therefore critical for its effective application as a synthetic intermediate in pharmaceutical and agrochemical research.[1][2] This guide moves beyond a simple data sheet, offering insights into the causality behind experimental methodologies and the practical implications of each physicochemical parameter.

Molecular and Structural Characteristics

2-Bromo-4-methyl-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position.[1] The oxazole ring itself is an electron-rich system, but the electronegative bromine atom at the C2 position significantly influences its reactivity, making it a key electrophilic site for nucleophilic substitution reactions.[1] The nitrogen atom at the 3-position provides a site for protonation, enabling the formation of salts such as the hydrochloride.

The hydrochloride salt is formed by the protonation of the sp²-hybridized nitrogen atom in the oxazole ring. This converts the neutral, liquid free base into a solid, ionic compound with markedly different physical properties.

Table 1: Core Properties of 2-Bromo-4-methyl-1,3-oxazole (Free Base)

| Property | Value | Source |

| CAS Number | 1060816-11-6 | [1][3][4] |

| Molecular Formula | C₄H₄BrNO | [1][3][4] |

| Molecular Weight | 161.98 g/mol | [3][4] |

| Appearance | Brown to reddish-brown liquid | [3] |

| Boiling Point | 188.7 ± 33.0 °C (Predicted) | [3] |

| Density | 1.654 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | Cc1coc(Br)n1 | [1][4] |

| InChI Key | YCGXOBCNNSFZBC-UHFFFAOYSA-N | [3] |

Basicity and the Hydrochloride Salt (pKa)

The basicity of the oxazole nitrogen is a critical parameter. A predicted pKa of -0.22 ± 0.10 for the protonated form indicates that 2-Bromo-4-methyl-1,3-oxazole is a very weak base.[3]

Implications for the Senior Scientist:

-

Strongly Acidic Salt: The hydrochloride salt is the salt of a very weak base and a strong acid (HCl). In an aqueous solution, it will be fully dissociated, and the solution will be acidic.

-

pH Stability: The compound will exist almost exclusively in its protonated (cationic) form in aqueous media across the entire physiological pH range (1-7.4). This is crucial for designing biological assays and understanding its behavior in vivo, as the charged species will dominate interactions and transport.

-

Synthesis: To isolate the free base from the hydrochloride salt, a relatively strong, non-aqueous base would be required for deprotonation.

Caption: Acid-base equilibrium of the oxazole.

Solubility and Lipophilicity: A Tale of Two Forms

The solubility and lipophilicity profile of this compound is fundamentally dictated by whether it is in the free base or hydrochloride salt form. This duality is a cornerstone of medicinal chemistry strategy.[5][6]

Free Base: Lipophilic Character

The neutral free base is predicted to be lipophilic, with a calculated LogP of 1.74552 .[4] This suggests good solubility in organic solvents like dichloromethane, ethyl acetate, and alcohols, but limited solubility in water. Its predicted Topological Polar Surface Area (TPSA) of 26.03 Ų is low, which, combined with its lipophilicity, suggests it may have good membrane permeability.[4]

Hydrochloride Salt: Aqueous Solubility

Upon formation of the hydrochloride salt, the introduction of a formal positive charge on the nitrogen and a chloride counter-ion transforms the molecule into an ionic species. This dramatically increases its affinity for polar solvents.

Expert Insight: While experimental data is unavailable, it is expertly anticipated that the aqueous solubility of the hydrochloride salt will be several orders of magnitude higher than that of the free base. This enhanced solubility is critical for applications such as preparing stock solutions for biological screening, formulation development, and facilitating reactions in aqueous media.

Table 2: Predicted Physicochemical and Drug-Likeness Parameters

| Parameter | Value (Free Base) | Implication in Drug Discovery |

| LogP | 1.75 | Balances lipophilicity and solubility, within "Rule of 5" guidelines.[4][5] |

| TPSA | 26.03 Ų | Suggests good potential for cell permeability.[4] |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's Rule of 5.[4][5] |

| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's Rule of 5.[4][5] |

Spectroscopic Characterization Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two key signals:

-

A singlet for the C5-proton, likely in the aromatic region (δ 7.0-8.0 ppm).

-

A singlet for the C4-methyl protons, further upfield (δ 2.0-2.5 ppm).

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display four signals for the aromatic carbons and one for the methyl group. The carbon attached to the bromine (C2) will be significantly deshielded and appear downfield.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be characteristic. The key diagnostic feature is the isotopic pattern of bromine.[8]

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 161 (for ⁷⁹Br) and m/z 163 (for ⁸¹Br).

-

Fragmentation: A prominent fragment would be observed at m/z 82, corresponding to the loss of the bromine atom ([M-Br]⁺).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic vibrations for the heterocyclic ring system.

-

C=N and C=C stretching: 1550-1650 cm⁻¹

-

C-O-C stretching: 1050-1200 cm⁻¹

-

C-Br stretching: 500-650 cm⁻¹

-

Experimental Protocols for Physicochemical Analysis

To ensure scientific integrity, all experimental determinations must follow validated protocols. The choice of method is dictated by the need for accuracy and throughput in a research setting.[9]

Protocol 1: Determination of LogP (Octanol-Water Partition Coefficient)

This protocol follows the well-established "shake-flask" method, a gold standard for lipophilicity measurement.[10]

Caption: Workflow for LogP determination.

Methodology:

-

Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of 2-Bromo-4-methyl-1,3-oxazole (free base) in the saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of saturated water in a glass flask.

-

Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: Centrifuge the sample to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: Spectroscopic Data Acquisition

This protocol outlines a general workflow for obtaining comprehensive spectroscopic data for structural confirmation.

Caption: Workflow for spectroscopic analysis.

Stability, Storage, and Safety

Stability and Storage

-

Storage Conditions: The compound should be stored at -20°C under a nitrogen atmosphere .[3][4]

-

Rationale: This preventative measure is crucial for two reasons. First, low temperatures slow down potential degradation pathways. Second, the inert nitrogen atmosphere prevents reactions with atmospheric oxygen and moisture. The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, and the C-Br bond can undergo nucleophilic attack.

Safety and Handling

The compound is classified as hazardous. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hazard Statements:

-

Precautionary Statements:

References

-

Grulke, C. et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-(Bromomethyl)-1,3-oxazole | C4H4BrNO | CID 18957373. Available at: [Link]

-

Royal Society of Chemistry. Chapter 1: Physicochemical Properties. Available at: [Link]

-

Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available at: [Link]

-

Beilstein Journals. Supplementary Information. Available at: [Link]

-

Semantic Scholar. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Available at: [Link]

-

American Chemical Society. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Available at: [Link]

-

ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Available at: [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Available at: [Link]

-

MDPI. New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Available at: [Link]

-

Georganics. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Available at: [Link]

Sources

- 1. CAS 1060816-11-6: 2-Bromo-4-methyl-1,3-oxazole [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Oxazole, 2-bromo-4-methyl- CAS#: 1060816-11-6 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. 2-bromo-1,3-oxazole-4-carboxylic acid | 1167055-73-3 [sigmaaldrich.com]

Biological Activity of Substituted 4-Methyl-Oxazole Derivatives: A Technical Guide for Lead Optimization

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental validation of substituted 4-methyl-oxazole derivatives.

Executive Summary

The oxazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple divergent biological targets with high affinity. Within this class, 4-methyl-oxazole derivatives occupy a unique chemical space. The C4-methyl group provides a critical steric handle that restricts conformational rotation, often locking the molecule into a bioactive conformation that enhances selectivity against targets such as Tubulin (colchicine site) , COX-2 , and bacterial DNA gyrase .

This guide synthesizes the pharmacological profile of these derivatives, providing validated protocols for their synthesis and biological evaluation.

Chemical Space & Structure-Activity Relationship (SAR)

The 4-methyl-oxazole core is not merely a linker; it is a pharmacophore modulator. The methyl group at position 4 introduces specific steric constraints that differentiate these compounds from their des-methyl analogs.

SAR Analysis

-

Position 2 (C2): Substitution here drives target affinity. Aromatic rings (e.g., 3,4,5-trimethoxyphenyl) at C2 often mimic the A-ring of colchicine, conferring potent antitubulin activity.

-

Position 4 (C4-Me): The methyl group prevents coplanarity of the C2 and C5 substituents. This "twist" is essential for fitting into the hydrophobic pockets of enzymes like COX-2.

-

Position 5 (C5): This position tolerates diverse functional groups (sulfonamides, esters) and dictates pharmacokinetic properties (solubility, metabolic stability).

Visualization: SAR Logic

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map of 4-methyl-oxazole derivatives.

Therapeutic Applications & Quantitative Data

Anticancer Activity (Tubulin Inhibition)

Certain 4-methyl-oxazole derivatives function as Microtubule Destabilizing Agents (MDAs). They bind to the colchicine site of

Key Data Points:

| Compound ID | Substitution (C2 / C5) | Cell Line | IC50 (

Antimicrobial Activity

Derivatives substituted with heterocyclic moieties (e.g., coumarin or triazole linked) at C5 exhibit broad-spectrum antibacterial activity, particularly against Gram-positive strains.

Key Data Points:

| Compound ID | Organism | MIC (

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include specific "Self-Validation" steps.

Synthesis of 2,5-Disubstituted-4-Methyloxazole

Method: Robinson-Gabriel Cyclodehydration (Modified)

Rationale: This method allows for the convergent synthesis of the oxazole ring from readily available

Protocol:

-

Reactants: Dissolve

-benzamido-propiophenone (1.0 equiv) in concentrated sulfuric acid (5 mL/mmol). -

Cyclization: Stir the mixture at 0°C for 30 minutes, then warm to room temperature for 2 hours. Note: The 4-methyl group originates from the alanine-derived backbone of the precursor.

-

Quenching: Pour the reaction mixture over crushed ice (50g). Neutralize carefully with 20% NaOH solution until pH 8.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous

. -

Purification: Recrystallize from Ethanol/Water (9:1).

Self-Validation (QC):

-

TLC: Single spot in Hexane:EtOAc (3:1).

-

NMR: Confirm presence of C4-Methyl singlet at

ppm. Absence of NH amide peak.

In Vitro Antiproliferative Assay (MTT)

Objective: Determine IC50 against cancer cell lines.

Protocol:

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C, 5% -

Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.01 - 100

M). Control: 0.1% DMSO vehicle. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate media. Add 150

L DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

Self-Validation (QC):

-

Z-Factor: Calculate Z' factor using positive (Doxorubicin) and negative controls. Assay is valid if Z' > 0.5.

-

Linearity: Ensure standard curve of cell number vs. absorbance is linear (

).

Mechanism of Action: Signaling Pathways

Understanding the downstream effects of these derivatives is crucial for drug development. The diagram below details the pathway for the anticancer activity of MOX-series compounds.

Figure 2: Mechanism of Action (MOA) for anticancer 4-methyl-oxazole derivatives.

References

-

BenchChem. (2025). The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery. Retrieved from

-

Bondock, S., et al. (2011). Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry. Retrieved from

-

Bhat, H.R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Retrieved from

-

Nih.gov. (2019). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from

Sources

The Bromo-Oxazole Moiety: A Journey from Marine Discovery to a Privileged Scaffold in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring, a five-membered aromatic heterocycle, is a cornerstone of numerous biologically active natural products and synthetic compounds.[1][2] The introduction of a bromine atom to this scaffold, creating bromo-oxazole derivatives, has been a pivotal development, unlocking novel chemical space and potent biological activities. This guide provides an in-depth exploration of the discovery, history, and chemistry of bromo-oxazole compounds. We will traverse the timeline from their initial identification in marine organisms to the sophisticated synthetic methodologies developed for their preparation. Furthermore, this guide will delve into their significant and diverse roles in medicinal chemistry and drug development, supported by detailed experimental protocols, mechanistic insights, and a comprehensive review of their biological activities.

The Dawn of a New Class: Discovery of Bromo-Oxazole Natural Products

The story of bromo-oxazole compounds is intrinsically linked to the exploration of marine biodiversity. For decades, marine invertebrates have been a prolific source of unique secondary metabolites, many of which possess halogen atoms incorporated into their complex structures.[3][4]

Phorbazoles: Pioneering Bromo-Pyrrole-Oxazoles from the Sea

A significant milestone in the history of bromo-oxazole discovery was the isolation of phorbazoles from the Indo-Pacific sponge Phorbas aff. clathrata. These compounds represent a novel class of marine alkaloids characterized by a unique chlorinated pyrrole and a 1,3-oxazole moiety.[3] While the initial focus was on their chlorinated nature, the presence of the oxazole ring was a key structural feature. Subsequent synthetic efforts towards these molecules spurred the development of methods applicable to halogenated oxazoles.

Leiodolides: Brominated Macrolides with Potent Cytotoxicity

Further exploration of deep-water marine sponges led to the discovery of leiodolides, a class of macrolides with a mixed polyketide-nonribosomal peptide synthetase origin.[3] Notably, compounds like Leiodolide A, isolated from a deep-water Leiodermatium sponge, feature a bromine substituent on their complex structure which includes an oxazole ring.[3][5] These molecules exhibited potent cytotoxic effects against cancer cell lines, highlighting the potential of bromo-oxazole containing natural products as leads for drug discovery.[3]

The Synthetic Challenge: Crafting the Bromo-Oxazole Core

The discovery of bioactive bromo-oxazole natural products presented a significant challenge and opportunity for synthetic chemists. The development of methodologies to construct and functionalize the bromo-oxazole scaffold has been a continuous journey, evolving from classical methods to modern, highly regioselective transformations.

Classical Approaches and the Advent of Direct Bromination

Early synthetic efforts relied on the construction of the oxazole ring from precursors already containing a bromine atom or the application of classical electrophilic aromatic substitution reactions to the pre-formed oxazole ring. The direct bromination of oxazoles, typically with reagents like N-bromosuccinimide (NBS), has emerged as a key strategy.[6][7]

The regioselectivity of electrophilic bromination on the oxazole ring is a critical consideration. Theoretical and experimental studies have shown that the outcome of the reaction is influenced by the substitution pattern of the oxazole and the reaction conditions.[1][8]

Mechanism of Electrophilic Bromination of Oxazole:

The electrophilic bromination of an oxazole ring generally proceeds through a standard electrophilic aromatic substitution mechanism. The bromine molecule (or a source of electrophilic bromine like NBS) is polarized, and the π-electrons of the oxazole ring attack the electrophilic bromine atom, forming a σ-complex (also known as an arenium ion). The stability of this intermediate determines the regioselectivity of the reaction. Subsequent deprotonation restores the aromaticity of the oxazole ring, yielding the bromo-oxazole product.[8]

Experimental Protocol: Direct Bromination of an Oxazole using NBS

Objective: To synthesize a 5-bromo-2-phenyloxazole from 2-phenyloxazole.

Materials:

-

2-Phenyloxazole

-

Carbon tetrachloride (CCl4)

-

Benzoyl peroxide (radical initiator)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenyloxazole (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-phenyloxazole.[6]

Modern Synthetic Methodologies: Precision and Versatility

The demand for regioselectively substituted bromo-oxazoles as building blocks in drug discovery has driven the development of more sophisticated synthetic methods.

A highly effective method for the selective bromination of the C2 position of the oxazole ring involves a low-temperature lithiation followed by quenching with an electrophilic bromine source like NBS.[10] This method takes advantage of the acidity of the C2 proton of the oxazole ring.

Workflow for Regioselective C2-Bromination:

Caption: Regioselective C2-bromination of an oxazole via lithiation.

Experimental Protocol: Regioselective C2-Bromination of 4-Propyl-1,3-oxazole

Objective: To synthesize 2-bromo-4-propyl-1,3-oxazole.

Materials:

-

4-Propyl-1,3-oxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Schlenk line and syringe techniques

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add a solution of 4-propyl-1,3-oxazole (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.

-

In a separate dry flask, prepare a solution of N-bromosuccinimide (1.2 eq.) in anhydrous THF.

-

Slowly add the NBS solution to the lithiated oxazole solution at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromo-4-propyl-1,3-oxazole.[10]

A more recent and innovative approach allows for the synthesis of 5-bromo-oxazoles from readily available enamides. This method involves a base-promoted dibromination of the enamide using carbon tetrabromide (CBr4) as the bromine source, followed by a copper(I)-catalyzed intramolecular cyclization.[11]

Bromo-Oxazoles in Drug Discovery and Development

The introduction of a bromine atom into the oxazole scaffold significantly influences its physicochemical properties and biological activity. Bromine can act as a bioisostere for other groups, participate in halogen bonding, and modulate the lipophilicity and metabolic stability of a molecule.[12]

A Spectrum of Biological Activities

Bromo-oxazole derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.

| Biological Activity | Example Compound/Class | Key Findings |

| Anticancer | Leiodolide A | Potent cytotoxicity against various cancer cell lines.[3] |

| Diaryl-oxazole derivatives | Inhibition of tubulin polymerization, leading to apoptosis in cancer cells.[13] | |

| Anti-inflammatory | Benzoxazole derivatives | Inhibition of enzymes like COX and LOX.[12] |

| Antibacterial | 4-(4-bromophenyl)-2-tert-butyloxazole | Active against various bacterial strains.[14] |

| Antiprotozoal | Leiodolide A | Potent in vitro activity against Cryptosporidium parvum.[3] |

Mechanism of Action and Signaling Pathways

The therapeutic potential of bromo-oxazole compounds often stems from their ability to interact with specific biological targets.

Inhibition of Tubulin Polymerization:

Several synthetic bromo-oxazole derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Bromo-oxazole compounds can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Conclusion and Future Perspectives

The journey of bromo-oxazole compounds from their discovery in marine natural products to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of natural product discovery and the ingenuity of synthetic chemistry. The unique properties conferred by the bromine atom have unlocked a vast potential for developing novel therapeutics against a range of diseases, including cancer and infectious diseases.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods for accessing complex bromo-oxazole architectures. Furthermore, a deeper understanding of the mechanism of action of these compounds at the molecular level will be crucial for the rational design of next-generation bromo-oxazole-based drugs with improved efficacy and safety profiles. The continued exploration of marine and other natural sources also holds the promise of discovering new bromo-oxazole compounds with unprecedented biological activities.

References

-

N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles - Organic Chemistry Portal. Available from: [Link]

-

Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available from: [Link]

-

NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe - LOCKSS: Serve Content. Available from: [Link]

-

High-Throughput Screening of a Marine Compound Library Identifies Anti-Cryptosporidium Activity of Leiodolide A - MDPI. Available from: [Link]

-

Known methods for the preparation of substituted 5‐bromooxazoles. - ResearchGate. Available from: [Link]

-

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI. Available from: [Link]

-

Marine Pyrrole Alkaloids - PMC - NIH. Available from: [Link]

-

Natural Occurrence, Bioactivity and Biosynthesis of Elaiophylin Analogues - PMC - NIH. Available from: [Link]

-

Synthesis and Reactions of Oxazoles - ResearchGate. Available from: [Link]

-

Oxazole chemistry. A review of recent advances - ACS Publications. Available from: [Link]

-

A comprehensive review on biological activities of oxazole derivatives - PMC. Available from: [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Available from: [Link]

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. Available from: [Link]

-

New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens - MDPI. Available from: [Link]

-

Published structure of leiodolide A[15]. - ResearchGate. Available from: [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - MDPI. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. Available from: [Link]

-

Synthesis of a New Phorbazole and Its Derivatives - ResearchGate. Available from: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. Available from: [Link]

-

Oxazole and Its Derivatives - ResearchGate. Available from: [Link]

-

Synthesis of 2‐bromooxazole (9). | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - ResearchGate. Available from: [Link]

-

Total Synthesis of Phorbazole B - MDPI. Available from: [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry - Vensel Publications. Available from: [Link]

-

Bromination - Common Conditions - Common Organic Chemistry. Available from: [Link]

-

Preparation of 4‐bromooxazole (11·HCl). - ResearchGate. Available from: [Link]

-

Oxazole-Based Compounds As Anticancer Agents | Request PDF - ResearchGate. Available from: [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available from: [Link]

-

Total Synthesis of Phorbazole B - PubMed. Available from: [Link]

-

Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. Available from: [Link]

-

Synthesis of 5‐bromooxazole (10·HCl). | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available from: [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Available from: [Link]

-

Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. Available from: [Link]

-

Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications - MDPI. Available from: [Link]

-

Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. Available from: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1,3-Oxazole synthesis [organic-chemistry.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. benthamscience.com [benthamscience.com]

- 14. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Sonogashira coupling conditions for 2-bromo-oxazole substrates

This Application Note provides a comprehensive technical guide for performing Sonogashira cross-coupling reactions using 2-bromooxazole substrates. This specific transformation presents a unique set of challenges due to the electronic properties of the oxazole ring, requiring deviations from "textbook" alkyne coupling conditions.

Part 1: Strategic Analysis & Mechanistic Challenges

The "2-Bromooxazole Paradox"

The 2-position of the oxazole ring is simultaneously the most electrophilic and the most acidic site. While this makes the C2-Br bond reactive towards oxidative addition, it introduces two critical instability modes that often lead to reaction failure (black metal precipitation, low yield, or complex mixtures):

-

Nucleophilic Ring Opening: The C2 position is highly susceptible to nucleophilic attack by bases (e.g., hydroxide, alkoxides) or nucleophilic solvents (e.g., methanol). Strong bases at elevated temperatures can cleave the oxazole ring, destroying the substrate before coupling occurs.

-

Catalyst Poisoning (N-Coordination): The nitrogen atom in the oxazole ring is a competent ligand. It can coordinate to the Palladium(II) center, displacing phosphine ligands and forming stable, unreactive (Oxazole)2-Pd-L2 complexes. This arrests the catalytic cycle, often requiring higher temperatures to reverse, which in turn triggers decomposition.

Substrate Selection: Bromide vs. Iodide

While this guide focuses on 2-bromooxazole , it is chemically prudent to note that 2-iodooxazole is significantly superior for this specific transformation. The C-I bond undergoes oxidative addition at room temperature, bypassing the thermal threshold where oxazole ring degradation typically occurs.

-

Recommendation: If synthetic routes allow, convert 2-bromooxazole to 2-iodooxazole (via Finkelstein reaction) prior to coupling. If 2-bromooxazole must be used, highly active catalytic systems are required to lower the activation energy barrier.

Part 2: Experimental Protocols

Protocol A: The "Standard" Optimized Pd/Cu System

Best for: Robust 2-bromooxazoles with steric protection at C4/C5.

This protocol uses a slightly higher catalyst loading and a mild base to mitigate ring opening.

Materials:

-

Substrate: 2-Bromooxazole derivative (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) — Bis(triphenylphosphine)palladium(II) dichloride

-

Co-Catalyst: CuI (5 mol%) — Copper(I) iodide

-

Base: Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: DMF (Anhydrous, degassed) or THF/DMF (1:1)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.

-

Solids Addition: Add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.05 equiv), and the 2-bromooxazole substrate (1.0 equiv) to the vessel.

-

Degassing: Seal the vessel and evacuate/backfill with Argon three times.

-

Liquid Addition: Add anhydrous DMF (concentration 0.1 M - 0.2 M) and Et₃N via syringe.

-

Alkyne Addition: Add the terminal alkyne dropwise. Note: If the alkyne is volatile, add it last.

-

Reaction: Stir at 45–60°C .

-

Critical Control: Do not exceed 80°C. If no reaction occurs at 60°C after 4 hours, switch to Protocol B rather than increasing heat.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Copper-Free High-Activity System

Best for: Sensitive substrates, preventing Glaser homocoupling, and avoiding Cu-mediated ring decomposition.

This method utilizes a bulky, electron-rich phosphine ligand (Xantphos) to facilitate oxidative addition of the C-Br bond at lower temperatures.

Materials:

-

Catalyst Source: Pd(OAc)₂ (5 mol%)[1]

-

Ligand: Xantphos (10 mol%) — 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

-

Base: Cs₂CO₃ (2.0 equiv) — Cesium Carbonate (mild, inorganic base)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and Xantphos in the solvent under Argon for 15 minutes at room temperature. The solution should turn yellow/orange, indicating ligation.

-

Substrate Addition: Add the 2-bromooxazole, alkyne, and solid Cs₂CO₃.

-

Reaction: Heat to 60°C (oil bath).

-

Monitoring: Monitor by LCMS every 2 hours. Xantphos typically accelerates the reaction significantly compared to PPh₃.

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Part 3: Visualization of Reaction Logic

Diagram 1: Mechanistic Competition & Pathway Selection

This diagram illustrates the competition between the productive catalytic cycle and the destructive N-coordination pathway specific to oxazoles.

Caption: The "Oxazole Trap": N-coordination competes with oxidative addition. High temperatures needed to reverse poisoning often trigger ring opening.

Diagram 2: Optimization Decision Tree

A logical workflow for selecting the correct protocol based on initial screening results.

Caption: Optimization workflow prioritizing substrate stability and catalyst activity.

Part 4: Troubleshooting & Optimization Data[2]

Table 1: Ligand Effects on 2-Bromooxazole Coupling

Comparison of phosphine ligands in Pd-catalyzed coupling of 2-bromooxazole with phenylacetylene (Toluene, 60°C).

| Ligand Class | Specific Ligand | Reactivity | Stability | Notes |

| Simple | PPh₃ | Low | Moderate | Often requires >80°C; prone to N-poisoning. |

| Bidentate | dppf | Moderate | High | Good bite angle; stabilizes Pd but slow oxidative addition. |

| Bulky/Rich | Xantphos | High | High | Recommended. Large bite angle facilitates reductive elimination; electron-rich P promotes ox. addition. |

| Buchwald | SPhos / XPhos | Very High | Moderate | Excellent for unreactive bromides, but can be expensive. |

Table 2: Base & Solvent Compatibility

| Base | pKa (Conj. Acid) | Risk Level | Recommended Solvent |

| Et₃N | 10.75 | Low | DMF, THF |

| Piperidine | 11.22 | Moderate | DMF |

| Cs₂CO₃ | ~10.3 | Low | Dioxane, Toluene |

| NaOtBu | 17.0 | Critical | Toluene |

Part 5: References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2006). Cross-coupling reactions on azoles with two and more heteroatoms. European Journal of Organic Chemistry, 2006(15), 3283-3307. Link

-

Verrier, C., Hoarau, C., & Marsais, F. (2009). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic & Biomolecular Chemistry, 7, 647-650. (Highlighting direct C-H activation as an alternative to bromo-substrates). Link

-

Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993-5996. (Protocol source for Xantphos/Cu-free conditions). Link

Sources

High-Fidelity Heck Alkenylation of 2-Bromo-4-methyl-1,3-oxazole: Protocols for Hydrochloride Salt Management

Executive Summary

The 2-alkenylation of oxazoles is a pivotal transformation in medicinal chemistry, granting access to bioactive scaffolds found in natural products (e.g., siphonazoles) and functional materials. This guide details the Heck-Mizoroki coupling of 2-Bromo-4-methyl-1,3-oxazole hydrochloride .

While 2-bromooxazoles are versatile electrophiles, the presence of the hydrochloride (HCl) salt presents a specific process challenge. The acidic proton can protonate anionic catalytic intermediates or sequester the base, stalling the catalytic cycle. This protocol integrates an in situ neutralization strategy with high-activity palladium catalysis to ensure quantitative conversion and reproducibility.

Mechanistic Strategy & Chemical Logic

The Challenge of the Hydrochloride Salt

The starting material, 2-Bromo-4-methyl-1,3-oxazole

-

Solution: A "Base-Loading" strategy where the first equivalent of base acts solely as a scavenger for HCl, releasing the free base oxazole for the catalytic cycle.

The Catalytic Cycle

Once neutralized, the reaction proceeds via a standard Pd(0)/Pd(II) cycle, but with specific requirements for heteroaryl halides:

-

Oxidative Addition: The C2-Br bond is activated. Electron-rich ligands (e.g., phosphines) facilitate this step.

-

Carbopalladation: Regioselective insertion of the alkene.

- -Hydride Elimination: Releases the product.

-

Base-Mediated Regeneration: Critical for turnover.

Pathway Visualization

The following diagram illustrates the integrated neutralization and catalytic workflow.

Caption: Integrated workflow showing the mandatory salt neutralization prior to the Pd(0) catalytic cycle.

Optimization Parameters

To achieve high yields (>85%), the following parameters are critical.

| Parameter | Recommendation | Rationale |

| Base | Cs₂CO₃ or K₃PO₄ (anhydrous) | Strong inorganic bases are required. Use 2.5 - 3.0 equivalents . The first equivalent neutralizes the HCl; the remainder drives the Heck cycle. |

| Catalyst | Pd(OAc)₂ (2-5 mol%) | Robust and cost-effective precursor. |

| Ligand | PPh₃ or XPhos | PPh₃ (1:2 to Pd) is standard. XPhos is recommended for sterically hindered alkenes or lower temperatures. |

| Solvent | DMF or DMAc | High polarity dissolves the inorganic base and the oxazole salt. Toluene is a viable alternative if phase transfer catalysts (TBAB) are added. |

| Temp | 90°C - 110°C | Required to overcome the activation energy of the electron-deficient C2-Br bond. |

Detailed Experimental Protocol

Materials

-

Substrate: 2-Bromo-4-methyl-1,3-oxazole hydrochloride (1.0 equiv).

-

Coupling Partner: Styrene, Acrylate, or Vinyl sulfone (1.2 - 1.5 equiv).

-

Ligand: Triphenylphosphine (PPh₃).

-

Base: Cesium Carbonate (Cs₂CO₃).[4]

Step-by-Step Procedure

Step 1: Pre-Neutralization & Catalyst Formation

-

In a dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-methyl-1,3-oxazole hydrochloride (1.0 mmol, 198 mg).

-

Add Cs₂CO₃ (3.0 mmol, 977 mg). Note: Excess base is critical.

-

Add anhydrous DMF (3.0 mL).

-

Stir at room temperature for 15 minutes.

-

Observation: Evolution of minor gas (CO₂) or formation of a finer suspension indicates neutralization.

-

-

Simultaneously, in a separate vial, premix Pd(OAc)₂ (0.05 mmol, 11 mg) and PPh₃ (0.10 mmol, 26 mg) in DMF (1.0 mL) under inert atmosphere for 10 minutes to generate the active yellow Pd(0) species.

Step 2: Reaction Initiation 6. Add the Alkene (e.g., tert-butyl acrylate, 1.5 mmol) to the main reaction vial containing the neutralized oxazole. 7. Transfer the pre-formed catalyst solution to the main vial via syringe. 8. Seal the vial (crimp cap or screw cap with septum). 9. Purge with Nitrogen or Argon for 5 minutes (sparging).

Step 3: Heating & Monitoring 10. Heat the block/oil bath to 100°C . 11. Stir vigorously (800-1000 rpm) to ensure suspension of the solid base. 12. Monitor by TLC or LC-MS at 2h, 6h, and 12h.

- Target: Disappearance of the oxazole peak (m/z ~161/163 for free base Br-oxazole).

Step 4: Work-up 13. Cool to room temperature. 14. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. 15. Wash the filtrate with Water (3 x 10 mL) and Brine (1 x 10 mL) to remove DMF. 16. Dry over Na₂SO₄, filter, and concentrate in vacuo. 17. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Applications & Substrate Scope

The 2-alkenyl-4-methyloxazole motif is a versatile intermediate.

Case Study: Synthesis of Fluorescent Probes

Coupling 2-bromo-4-methyl-1,3-oxazole with substituted styrenes yields extended

Reaction:

Oxazole-Br + 4-Methoxy-styrene

(E)-2-(4-methoxystyryl)-4-methyloxazole

Substrate Compatibility Table

| Entry | Alkene Partner | Product Type | Typical Yield | Notes |

| 1 | n-Butyl Acrylate | 88% | High trans (E) selectivity. | |

| 2 | Styrene | Styryl-oxazole | 82% | Requires 110°C; slight polymerization of styrene possible (add BHT). |

| 3 | Acrylonitrile | Conjugated Nitrile | 75% | Electronic match is good; handle with care (toxicity). |

| 4 | Vinyl Boronate | Vinyl-oxazole | 65% | Suzuki-Miyaura competition; Heck conditions must be strictly anhydrous. |

Troubleshooting & Critical Quality Attributes

Self-Validating Checks

-

The "Black" Test: If the reaction mixture turns black (Pd precipitation) within the first hour, the catalytic cycle has stalled.

-

Cause: Insufficient ligand or incomplete neutralization of HCl (acid degrades the complex).

-

Fix: Increase Ligand:Pd ratio to 3:1 or ensure Base is >2.5 equiv.

-

-

LC-MS pH Check: If starting material remains but no product forms, check the pH of an aliquot (wet pH paper). It must be basic (pH > 9). If acidic/neutral, the HCl salt was not fully quenched.

Impurity Profile

-

Protodehalogenation: Formation of 4-methyloxazole (loss of Br).

-

Cause: Overheating or presence of water/alcohols acting as hydride sources.

-

Control: Use strictly anhydrous DMF.

-

References

-

Direct C2-Alkenylation of Oxazoles: Fu, W. C., et al. (2016).[7] "Catalytic Direct C2-Alkenylation of Oxazoles at Parts per Million Levels of Palladium/PhMezole-Phos Complex."[7] Organic Letters, 18(20), 5300-5303.[7] Link

-

General Heck Reaction Mechanism: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link

-

Handling Salts in Coupling: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Oxazole Synthesis Applications: Zhang, M., et al. (2014).[8] "Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives." Organic Letters, 16(22), 5906-5909. Link

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Palladium-catalyzed direct oxidative alkenylation of azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Catalytic Direct C2-Alkenylation of Oxazoles at Parts per Million Levels of Palladium/PhMezole-Phos Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]

Application Note: Regioselective Synthesis of 2-Aryl-4-Methyl-Oxazoles via Pd-Catalyzed C–H Activation

Topic: palladium-catalyzed synthesis of 2-aryl-4-methyl-oxazoles Content Type: Create detailed Application Notes and Protocols.

Abstract

This guide details the precision synthesis of 2-aryl-4-methyl-oxazoles, a critical pharmacophore in medicinal chemistry (e.g., tubulin inhibitors, bioisosteres of amides). Unlike traditional cross-coupling methods requiring pre-functionalized halo-oxazoles, this protocol utilizes Direct C–H Arylation , significantly improving atom economy. We focus on the C2-selective arylation of 4-methyloxazole, overcoming the inherent challenge of competing C5-reactivity through solvent and ligand-controlled mechanistic switching.

Strategic Analysis & Mechanistic Rationale

The Regioselectivity Challenge

The oxazole nucleus presents two reactive C–H sites: C2 and C5 .[1]

-

C2 Position: The most acidic site (

in DMSO). Reactivity is driven by thermodynamic deprotonation. -

C5 Position: Electronically activated for electrophilic palladation and Concerted Metalation-Deprotonation (CMD).

The Control Switch: To selectively synthesize 2-aryl -4-methyl-oxazoles, one must suppress the kinetically favorable CMD pathway at C5. This is achieved by exploiting the acidity of the C2 proton using a non-polar solvent and a strong base , which favors a direct deprotonation mechanism over the carbonate-assisted CMD pathway typical of polar solvents.

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical bifurcation point is the C–H activation step:

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

-

Regio-Determination:

-

Path A (Target): In Toluene with LiOtBu , the C2 proton is removed, forming a discrete oxazolyl-palladium species.

-

Path B (Avoid): In DMA with Carbonates, the C5 proton is removed via a CMD transition state.

-

Figure 1: Mechanistic bifurcation in Pd-catalyzed oxazole arylation. Path A is the target workflow for this protocol.

Experimental Protocol

Method A: High-Selectivity C2-Arylation (The "Merck" Conditions)

Reference Grounding: Adapted from Strotman et al., Org.[2] Lett. 2010.[2][3][4]

This protocol uses a bulky, electron-rich phosphine ligand (

Reagents & Equipment

-

Substrate: 4-Methyloxazole (1.0 equiv).

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.0 - 1.2 equiv).

-

Catalyst: Pd(OAc)

(5 mol%). -

Ligand:

(Tri-tert-butylphosphonium tetrafluoroborate) (10 mol%). -

Base: LiOtBu (Lithium tert-butoxide) (2.0 equiv).

-

Solvent: Toluene (Anhydrous, degassed).

-

Atmosphere: Argon or Nitrogen (Glovebox or Schlenk line).

Step-by-Step Procedure

-

Catalyst Pre-Complexation (In Glovebox/Inert Line):

-

In a reaction vial, combine Pd(OAc)

(11.2 mg, 0.05 mmol) and -

Add Toluene (2 mL) and stir at Room Temperature (RT) for 10–15 minutes. The solution should turn from orange to a pale yellow/brown active species.

-

Why: Pre-forming the active

species prevents ligand oxidation and ensures consistent initiation.

-

-

Reaction Assembly:

-

To the catalyst vial, add the Aryl Bromide (1.0 mmol) and 4-Methyloxazole (83 mg, 1.0 mmol).

-

Add LiOtBu (160 mg, 2.0 mmol) in one portion.

-

Seal the vial with a Teflon-lined crimp cap or screw cap.

-

-

Heating:

-

Place the vial in a pre-heated block at 100 °C .

-

Stir vigorously (800+ rpm). The heterogeneity of the base requires good mixing.

-

Run for 4–12 hours. Monitor by LCMS or GCMS.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Method B: Alternative Pd/Cu Co-Catalysis (Robustness)

Use this if P(tBu)3 is unavailable or for highly acidic substrates.

-

Catalyst: Pd(PPh

) -

Base: Cs

CO -

Solvent: Dioxane/DMF (4:1).

-

Temp: 110 °C.

-

Note: Copper facilitates C2-deprotonation via a cuprate intermediate, but purification requires thorough removal of Cu residues.

Data Summary & Scope

Table 1: Optimization of Reaction Parameters

| Parameter | Condition | Outcome (Yield / Selectivity) |

| Solvent | Toluene | High C2 Selectivity (>20:1) |

| Solvent | DMA / DMF | High C5 Selectivity or Mixture |

| Ligand | P(tBu)3 | Excellent Yield (>85%) |

| Ligand | PPh3 | Low Reactivity at C2 |

| Base | LiOtBu / KOtBu | Essential for C2 Deprotonation |

| Base | K2CO3 | Favors C5 (CMD pathway) |

Substrate Tolerance:

-

Electron-Rich Aryl Bromides (e.g., 4-OMe-Ph): Excellent yields (80-95%).

-

Electron-Poor Aryl Bromides (e.g., 4-CF3-Ph): Good yields (70-85%).

-

Heterocycles (e.g., 3-Pyridyl): Moderate yields; Pyridines can coordinate Pd, requiring longer reaction times.

Troubleshooting & Critical Controls

Common Failure Modes

-

Loss of Regioselectivity (C5 Product observed):

-

Cause: Solvent was too polar or base was too weak.

-

Fix: Ensure Toluene is anhydrous. Switch from Carbonate base to tert-Butoxide.

-

-

Low Conversion:

-

Cause: Oxidation of

.

-

-

Homocoupling of Aryl Halide:

-

Cause: Catalyst decomposition or lack of substrate reactivity.

-

Fix: Increase oxazole equivalents to 1.5.

-

Safety & Hazards

-

4-Methyloxazole: Flammable liquid. Handle in a fume hood.

-

Palladium Residues: Heavy metal waste. Dispose of in dedicated containers.

-

LiOtBu: Moisture sensitive and corrosive.

References

-

Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010).[1][2][3] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581.[1][2] [Link]

-

Verrier, C., Hoarau, C., & Marsais, F. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1584–1601.[5] [Link]

-

Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014).[6] Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]

- Piguel, S. (2011). Ligandless Microwave-Assisted Pd/Cu-Catalyzed Direct Arylation of Oxazoles.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]

lithiation and subsequent functionalization of 4-methyl-1,3-oxazole

Application Note & Experimental Protocol

Executive Summary

The functionalization of 4-methyl-1,3-oxazole via lithiation is a high-value transformation in medicinal chemistry, providing direct access to 2,4-disubstituted oxazole scaffolds common in bioactive natural products and pharmaceuticals. However, this reaction is governed by a critical instability: the Schöllkopf equilibrium , where the 2-lithiooxazole species exists in equilibrium with an acyclic isocyanovinyloxide.

This guide details the mechanistic parameters required to control this equilibrium. We present two validated protocols:

-

Cryogenic Kinetic Control: For direct trapping with reactive electrophiles.

-

Zinc-Mediated Stabilization: For room-temperature reactions and cross-couplings (Negishi), effectively "locking" the heterocyclic core.

Mechanistic Foundations

2.1 Acidity and Regioselectivity

The 1,3-oxazole core possesses two potential sites for deprotonation: C2 (between oxygen and nitrogen) and C5. For 4-methyl-1,3-oxazole, the C2 proton is significantly more acidic (

-

Primary Site: C2 (Kinetic and Thermodynamic preference).

-

Secondary Site: C5 (Only accessible if C2 is blocked).

-

Lateral Site: The C4-methyl group is generally inert to lithiation unless the ring positions are substituted or specific directing groups are employed.

2.2 The Ring-Opening Challenge (Schöllkopf Equilibrium)

Upon deprotonation at -78 °C, 2-lithio-4-methyloxazole (A ) forms. However, this species is in equilibrium with the acyclic isocyanovinyloxide (B ). If the reaction temperature rises above -50 °C before the electrophile is added, the equilibrium shifts toward B . Quenching B yields acyclic isocyanides or, upon hydrolysis, valine derivatives, destroying the oxazole core.

Figure 1: The Schöllkopf Equilibrium

Caption: The critical equilibrium between the cyclic lithio-oxazole and the acyclic ring-opened isomer. Temperature control is the primary variable preventing the shift to the right.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Solvent | THF (Anhydrous) | Ether is acceptable, but THF provides better solubility for the lithiated species. Must be dry (<50 ppm H2O). |

| Base | n-BuLi (1.1 equiv) | Strong enough to deprotonate C2 quantitatively. LDA is also effective but n-BuLi is cleaner for simple trapping. |

| Temperature | -78 °C (Strict) | Essential to maintain the cyclic form (A ). Warming to even -40 °C promotes ring opening. |

| Additives | ZnCl₂ or B(OiPr)₃ | Used for transmetallation. Zinc species are thermodynamically stable against ring opening, allowing warming to RT. |

| Concentration | 0.1 M - 0.3 M | High concentrations can lead to aggregation; dilute solutions favor cleaner monomeric reactivity. |

Experimental Protocols

Protocol A: Direct C2-Lithiation and Electrophilic Trapping (Kinetic Control)

Best for: Reaction with reactive electrophiles (aldehydes, ketones, acid chlorides) that react fast at -78 °C.

Reagents:

-

4-Methyl-1,3-oxazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

-

Electrophile (1.2 equiv)

-

THF (Anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen. Add anhydrous THF to achieve a 0.2 M concentration relative to the substrate.

-

Cooling: Add 4-methyl-1,3-oxazole. Cool the solution to -78 °C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi dropwise over 10 minutes. The solution may turn slight yellow.

-

Critical: Stir at -78 °C for exactly 30 minutes . Do not over-stir, as the open-chain isomer can slowly accumulate even at low temps.

-

-

Trapping: Add the neat electrophile (or dissolved in minimal THF) dropwise down the side of the flask.

-

Reaction: Stir at -78 °C for 1–2 hours.

-

Note: Do not remove the cooling bath until the reaction is quenched.

-

-

Quench: Add saturated aqueous NH₄Cl (5 mL) while still at -78 °C.

-

Workup: Warm to room temperature. Extract with Et₂O or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Zinc-Mediated Stabilization (Thermodynamic Control)

Best for: Cross-couplings (Negishi), less reactive electrophiles, or when warming to RT is required.

Mechanistic Insight: Transmetallation to Zinc creates a C-Zn bond that is more covalent than C-Li. This prevents the formation of the "ate" complex required for ring opening, effectively locking the oxazole in its cyclic state.

Step-by-Step:

-

Lithiation: Perform steps 1–3 from Protocol A (generate 2-lithio-4-methyloxazole at -78 °C).

-

Transmetallation: Add a solution of anhydrous ZnCl₂ (1.2 equiv, 1.0 M in THF) dropwise at -78 °C.

-

Warming: Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to Room Temperature .

-

Observation: The solution is now stable. The organozinc species will not ring-open.

-

-

Functionalization:

-

For Pd-Coupling: Add Aryl Iodide (0.8 equiv) and Pd(PPh₃)₄ (5 mol%). Heat to reflux if necessary.

-

For Electrophiles: Add aldehyde/ketone and stir at RT.

-

-

Workup: Quench with dilute HCl (to break Zn salts) or NH₄Cl/EDTA solution.

Workflow Visualization

Figure 2: Decision Matrix for 4-Methyloxazole Functionalization

Caption: Operational workflow distinguishing between direct trapping (Protocol A) and Zinc-stabilization (Protocol B).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Formation of Acyclic Amides | Ring opening occurred before quenching. | Ensure quench happens at -78 °C . Do not let the reaction warm up before adding NH₄Cl. |

| Low Conversion | Wet THF or insufficient base. | Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. |

| Regioselectivity Issues | Competitive lateral lithiation (rare for C2-H). | Unlikely with n-BuLi at -78 °C. If observed, switch to LiTMP (sterically hindered base) to favor kinetic C2 removal. |

| Starting Material Recovery | Electrophile added too slowly or is wet. | Dry electrophile over molecular sieves. Ensure rapid addition to the cold lithiated species. |

References

-

Vedejs, E., & Monahan, S. D. (1996).[1] Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 61(15), 5192–5193. Link

-

Schöllkopf, U. (1977).

-Metalated Isocyanides in Organic Synthesis. Angewandte Chemie International Edition, 16(6), 339–348. Link - Anderson, B. A., & Harn, N. K. (1995). Zinc-Mediated Lithiation of Heterocycles: A General Method for the Preparation of 2-Functionalized Oxazoles. Synthesis, 1995(12), 1447-1450.

-

Hodges, J. C., et al. (1991). The Reaction of 2-Lithiooxazoles with Electrophiles. The Journal of Organic Chemistry, 56(1), 449-452. Link

-

Evans, D. A., et al. (1998). Total Synthesis of Phorboxazole A. Journal of the American Chemical Society, 120(24), 5921. Link

Sources

The Versatile Synthon: A Guide to the Synthesis of Bioactive Molecules from 2-Bromo-4-methyl-1,3-oxazole Hydrochloride

Foreword: Unlocking the Potential of a Privileged Scaffold

The 1,3-oxazole ring is a cornerstone in the architecture of a multitude of biologically active compounds, from natural products to cutting-edge pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in medicinal chemistry. Among the various functionalized oxazoles available to the synthetic chemist, 2-Bromo-4-methyl-1,3-oxazole stands out as a particularly versatile and powerful building block. The bromine atom at the C2 position serves as a reactive handle for a host of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[2][3] This guide provides a comprehensive overview of the synthetic utility of its hydrochloride salt, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the practical aspects of handling this reagent and explore its application in the synthesis of complex, bioactive molecules through key bond-forming methodologies.

The Starting Material: Properties and Handling of 2-Bromo-4-methyl-1,3-oxazole Hydrochloride

2-Bromo-4-methyl-1,3-oxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position.[4] The hydrochloride salt form enhances its stability and shelf-life. However, for most organic reactions, particularly palladium-catalyzed cross-couplings, the free base is the required reactive species. Therefore, a neutralization step is a critical prerequisite to its use in synthesis.

Protocol 1: Neutralization of 2-Bromo-4-methyl-1,3-oxazole Hydrochloride

Causality Behind Experimental Choices: The use of a mild inorganic base like sodium bicarbonate is crucial to avoid any potential degradation or side reactions of the sensitive oxazole ring. The extraction with a suitable organic solvent, such as ethyl acetate, ensures the efficient separation of the free base from the aqueous layer and inorganic salts. Drying the organic layer is a standard procedure to remove any residual water that could interfere with subsequent anhydrous reactions.

Materials:

-

2-Bromo-4-methyl-1,3-oxazole hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Step-by-Step Methodology:

-

Dissolution: Dissolve the 2-Bromo-4-methyl-1,3-oxazole hydrochloride in deionized water in a separatory funnel.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently. Continue addition until effervescence ceases, indicating complete neutralization.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove any remaining aqueous soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base of 2-bromo-4-methyl-1,3-oxazole as an oil or low-melting solid. The product should be used immediately in the next step or stored under an inert atmosphere at low temperature.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity

The bromine atom at the C2 position of 2-bromo-4-methyl-1,3-oxazole provides a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis, allowing for the modular assembly of complex molecules.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7]